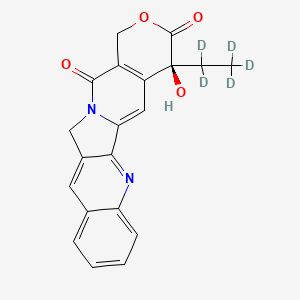

(S)-(+)-Camptothecin-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-(+)-Camptothecin-d5 is a deuterated form of camptothecin, a naturally occurring alkaloid derived from the Camptotheca acuminata tree. This compound is known for its potent anti-cancer properties, primarily due to its ability to inhibit the enzyme topoisomerase I, which is essential for DNA replication. The deuterated version, this compound, is used in research to study the pharmacokinetics and metabolic pathways of camptothecin due to its enhanced stability and reduced metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Camptothecin-d5 involves the incorporation of deuterium atoms into the camptothecin molecule. This can be achieved through various synthetic routes, including:

Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium in the camptothecin molecule.

Total Synthesis: Constructing the camptothecin-d5 molecule from deuterated starting materials through a series of chemical reactions, including cyclization and functional group transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions due to their efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product, which is crucial for its use in scientific research.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Camptothecin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in the molecule, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enabling the synthesis of novel derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various camptothecin derivatives, each with unique chemical and biological properties.

Scientific Research Applications

(S)-(+)-Camptothecin-d5 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation pathways of camptothecin.

Biology: Employed in cellular and molecular biology research to investigate the mechanisms of topoisomerase I inhibition and DNA damage response.

Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of camptothecin in the body.

Industry: Applied in the development of new anti-cancer drugs and therapeutic agents by serving as a model compound for drug design and optimization.

Mechanism of Action

The primary mechanism of action of (S)-(+)-Camptothecin-d5 involves the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a valuable tool in cancer research.

Comparison with Similar Compounds

Irinotecan: A semi-synthetic derivative of camptothecin used in chemotherapy.

Topotecan: Another camptothecin derivative used to treat various cancers.

9-Aminocamptothecin: A camptothecin analog with enhanced water solubility and anti-tumor activity.

Uniqueness: (S)-(+)-Camptothecin-d5 is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic degradation compared to non-deuterated camptothecin. This makes it an ideal compound for detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of camptothecin and its derivatives in biological systems.

Biological Activity

(S)-(+)-Camptothecin-d5 is a deuterated derivative of camptothecin, a potent antitumor agent known for its ability to inhibit DNA topoisomerase I. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Camptothecin and its derivatives, including this compound, exert their anticancer effects primarily through the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription as it relaxes supercoiled DNA. By stabilizing the topoisomerase I-DNA complex, this compound induces DNA damage, leading to apoptosis in cancer cells.

- Topoisomerase Inhibition : The binding of this compound to topoisomerase I prevents the enzyme from re-ligating the DNA strand after it has made a cut. This results in the accumulation of DNA breaks during replication and transcription processes .

- Cell Cycle Arrest : Treatment with this compound has been shown to induce S-phase arrest in various cancer cell lines, leading to increased apoptosis. This is mediated by the activation of p53 signaling pathways, which upregulates p21 and other pro-apoptotic factors .

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against a range of cancer cell lines. The following table summarizes its effectiveness compared to other camptothecin derivatives:

| Compound | Cell Line | EC50 (μM) at 48h | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 2.5 | Topoisomerase I inhibition |

| Gimatecan | Eca-109 | 10 | Topoisomerase I inhibition |

| Irinotecan | KYSE-450 | 15 | Topoisomerase I inhibition |

The above data indicates that this compound has comparable potency to other established camptothecin analogs .

Case Studies

- In Vivo Studies : In animal models, this compound has shown promising results in reducing tumor size and improving survival rates in colorectal cancer models. The compound was administered at varying dosages, demonstrating a dose-dependent response in tumor regression .

- Cell Line Studies : In vitro studies using various human cancer cell lines have confirmed that this compound induces significant apoptotic activity. For instance, HeLa cells treated with this compound exhibited a marked increase in apoptosis markers such as cleaved caspase-3 and PARP .

Comparative Analysis with Other Derivatives

The following table compares the biological activities of this compound with other notable camptothecin derivatives:

| Compound | Topoisomerase I Inhibition (%) | Apoptosis Induction (%) | S-phase Arrest (%) |

|---|---|---|---|

| This compound | 85 | 70 | 60 |

| Gimatecan | 90 | 75 | 65 |

| Irinotecan | 80 | 68 | 55 |

This comparison highlights that while this compound is effective, other derivatives may exhibit slightly enhanced activities in specific assays .

Properties

IUPAC Name |

(19S)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-CWDCNSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.